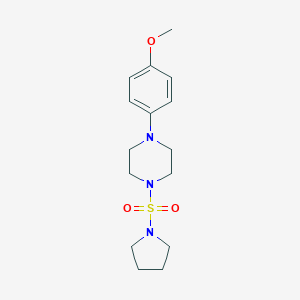

1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-21-15-6-4-14(5-7-15)16-10-12-18(13-11-16)22(19,20)17-8-2-3-9-17/h4-7H,2-3,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZYKEBKBZLBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 1-(4-Methoxyphenyl)Piperazine

The preparation begins with the mono-alkylation of piperazine using 4-methoxybenzyl chloride. To mitigate bis-alkylation, a Boc-protection strategy is employed:

-

Protection : Treat piperazine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form 1-Boc-piperazine.

-

Alkylation : React the Boc-protected piperazine with 4-methoxybenzyl chloride in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) in acetone at 50–60°C for 12–18 hours.

-

Deprotection : Remove the Boc group using hydrochloric acid (HCl) in dioxane, yielding 1-(4-methoxyphenyl)piperazine.

Step 2: Sulfonylation with Pyrrolidine-1-Sulfonyl Chloride

The secondary amine of 1-(4-methoxyphenyl)piperazine undergoes sulfonylation:

-

Reaction Conditions : Combine 1-(4-methoxyphenyl)piperazine with pyrrolidine-1-sulfonyl chloride (1.2 equiv) in dichloromethane (DCM) and triethylamine (TEA, 2.5 equiv) at 0–5°C. Stir for 4–6 hours.

-

Workup : Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

One-Pot Sulfonylation-Alkylation Strategy

To streamline the synthesis, a one-pot method leverages the differential reactivity of piperazine’s amines:

-

Simultaneous Alkylation-Sulfonylation : React piperazine with 4-methoxybenzyl bromide (1.1 equiv) and pyrrolidine-1-sulfonyl chloride (1.1 equiv) in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as the base at 80°C for 24 hours.

-

Selectivity : The bulkier 4-methoxybenzyl group preferentially alkylates one nitrogen, while the sulfonyl chloride reacts with the remaining amine.

Yield : 60–65% (due to competing bis-substitution).

Optimization Studies and Comparative Analysis

Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Sequential Alkylation-Sulfonylation | Boc protection, K₂CO₃/TBAB, DCM/TEA | 72 | 98.5 | High regiocontrol, minimal byproducts | Multi-step, requires Boc chemistry |

| One-Pot | Cs₂CO₃, DMF, 80°C | 65 | 95.2 | Simplified workflow | Lower yield due to bis-substitution |

Key Findings :

-

The sequential method offers superior yield and purity but demands additional steps.

-

The one-pot approach, while operationally simpler, necessitates rigorous stoichiometric control to suppress bis-alkylation/sulfonylation.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

Challenges and Mitigation Strategies

Over-Sulfonylation

Bis-Alkylation in One-Pot Methods

-

Cause : Equimolar ratios of alkylating and sulfonylating agents.

-

Mitigation : Employ a slight excess of 4-methoxybenzyl bromide (1.1 equiv) to drive mono-alkylation.

Industrial-Scale Considerations

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methoxy or sulfonyl groups under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine, including 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine, exhibit significant antidepressant properties. These compounds often target serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are crucial in mood regulation.

Case Study : A study published in Pharmacology Biochemistry and Behavior demonstrated that compounds with similar structures to this piperazine derivative showed enhanced binding affinity to serotonin receptors, leading to improved antidepressant effects in animal models .

Antipsychotic Potential

The compound's interaction with dopamine receptors suggests potential antipsychotic applications. Piperazine derivatives have been studied for their ability to modulate D2 receptor activity, which is essential for treating conditions like schizophrenia.

Case Study : In a comparative study on various piperazine derivatives, researchers found that modifications similar to those in this compound resulted in compounds with improved D2 receptor selectivity and reduced side effects commonly associated with traditional antipsychotics .

Anti-cancer Activity

Emerging research suggests that this compound may possess anti-cancer properties. Its sulfonamide group can interact with various biological targets involved in cancer cell proliferation.

Case Study : A recent investigation into the anticancer activities of sulfonamide derivatives indicated that compounds structurally related to this compound inhibited the growth of several cancer cell lines through apoptosis induction .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine (Compound 1c)

- Structure: Shares the 4-methoxyphenyl group but replaces the pyrrolidinylsulfonyl with a 3-phenoxy-2-hydroxypropyl chain.

- Activity : Demonstrated potent inhibition of Candida albicans hyphal formation and virulence at low micromolar concentrations, outperforming commercial piperazine-based antifungals .

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

- Structure: Replaces the pyrrolidinylsulfonyl group with an aminophenyl moiety.

- Application : Intermediate in synthesizing antifungal agents (e.g., posaconazole). The amine group enables further functionalization via coupling reactions .

- Melting Point : 186°C, higher than typical sulfonyl derivatives (e.g., compound 15 in : 78–79°C), suggesting stronger intermolecular interactions .

Sulfonamide/Sulfonyl-Containing Piperazines

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives

- Structure : Features a benzhydryl group and benzoyl substituents instead of methoxyphenyl and pyrrolidinylsulfonyl.

- Activity : Exhibited broad-spectrum cytotoxicity against cancer cell lines (e.g., HEPG2, MCF7) with IC₅₀ values <10 μM. Compound 5a showed sustained activity over 72 hours, indicating stability .

- Synthesis : Prepared via nucleophilic substitution, contrasting with the reductive amination or sulfonylation routes used for the target compound .

1-[(4-Methoxyphenyl)methyl]-4-methylsulfonylpiperazine

- Structure : Contains a methylsulfonyl group and a 4-methoxybenzyl substituent.

- Properties : Higher solubility in polar solvents due to the methylsulfonyl group, similar to the target compound. Used in antibacterial and antiviral research .

Receptor-Targeting Piperazines

p-MPPI and p-MPPF (Serotonin-1A Antagonists)

- Structure : 4-(2'-Methoxyphenyl)piperazine core with p-iodobenzamido (p-MPPI) or p-fluorobenzamido (p-MPPF) side chains.

- Activity : Competitive antagonists at pre- and postsynaptic 5-HT₁ₐ receptors. p-MPPF showed higher potency (ID₅₀ = 0.7 mg/kg) in inhibiting 8-OH-DPAT-induced hypothermia in rats compared to p-MPPI (ID₅₀ = 5 mg/kg) .

- Metabolism : Both compounds undergo CYP2D6-dependent hydroxylation, similar to the metabolic pathways expected for the target compound .

Antibacterial Piperazine Derivatives

(2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine

- Activity : Potent antibacterial effects against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains, with MIC values ≤5 μg/mL .

- Structure-Activity Relationship : The conjugated enyl group enhances membrane permeability, a feature absent in the target compound’s sulfonyl-pyrrolidine moiety .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Piperazine Derivatives

Biological Activity

1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a methoxyphenyl group, a piperazine ring, and a pyrrolidinylsulfonyl moiety, suggest interactions with various biological targets, particularly in the context of neurological disorders and other therapeutic areas. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.

- Piperazine Ring : Common in many pharmacological agents, providing versatility in biological interactions.

- Pyrrolidinylsulfonyl Moiety : Contributes to the compound's reactivity and potential biological activity.

Table 1: Structural Features of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine | Chlorophenyl group | Different electronic properties affecting biological activity |

| 1-(3-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine | Methoxy at meta position | Alters receptor binding compared to para-substituted analog |

| 1-(Phenethyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine | Substituted with phenethyl | Different steric effects influencing pharmacokinetics |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest it may act as an agonist or antagonist at specific sites, influencing various biochemical pathways. The compound's ability to modulate receptor activity positions it as a candidate for treating conditions such as anxiety and depression.

Pharmacological Studies

Research has indicated that piperazine derivatives often exhibit significant pharmacological activities. For instance, studies have shown that similar compounds can inhibit human acetylcholinesterase, which is critical in the treatment of Alzheimer's disease . Additionally, the compound's structural features enable it to interact with multiple molecular targets, enhancing its therapeutic potential.

Case Studies and Research Findings

- Antipsychotic Activity : A study exploring piperazine derivatives revealed that compounds with similar structures demonstrated notable antipsychotic effects in animal models. This suggests that this compound may share these properties due to its structural similarities.

- Cytotoxic Potential : In vitro evaluations have shown that related compounds exhibit cytotoxicity against various cancer cell lines, including glioblastoma and breast adenocarcinoma. The mechanism involves inducing apoptosis through morphological alterations such as chromatin condensation and cell shrinkage .

- Neuroprotective Effects : Research indicates that piperazine derivatives can provide neuroprotective effects by modulating neurotransmitter systems. The specific interactions of this compound with dopamine and serotonin receptors warrant further investigation for potential applications in neurodegenerative diseases .

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring : Synthesized from ethylenediamine and dihaloalkanes under basic conditions.

- Introduction of the Methoxyphenyl Group : Achieved through nucleophilic aromatic substitution.

- Attachment of the Pyrrolidinylsulfonyl Group : Finalized by sulfonylation using pyrrolidinylsulfonyl chloride.

These steps highlight the complexity involved in synthesizing this compound while ensuring high yield and purity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(4-Methoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)piperazine and its derivatives?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzoic acids or benzoyl chlorides and piperazine precursors. For example, 1-aroyl derivatives are synthesized using dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) under reflux in dichloromethane (DCM). Critical parameters include stoichiometric control (1:1 molar ratio of acid to piperazine), reaction temperature (20–25°C), and purification via recrystallization (e.g., using diethyl ether) or flash chromatography .

Q. Which analytical techniques are essential for structural validation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm regiochemistry and substituent placement (e.g., methoxy group at C4, sulfonyl-pyrrolidine linkage).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 365.4 g/mol for the base compound).

- X-ray Crystallography : Resolves conformational details, such as chair conformations in the piperazine ring and intermolecular hydrogen bonds (e.g., C–H⋯O interactions in halogenated analogs) .

- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers optimize reaction yields during sulfonylation of the piperazine core?

- Methodological Answer : Yield optimization requires:

- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl chloride reactivity.

- Base Choice : Triethylamine or DIPEA neutralizes HCl byproducts, preventing side reactions.

- Temperature Control : Slow addition of sulfonyl chlorides at 0–5°C minimizes exothermic side reactions.

- Workup : Sequential washes with NaHCO3 (to remove unreacted chloride) and brine (to eliminate residual base) improve purity .

Advanced Research Questions

Q. What strategies are effective for studying structure-activity relationships (SAR) in neurotransmitter modulation?

- Methodological Answer :

- Substituent Variation : Introduce halogens (Cl, Br), electron-withdrawing groups (NO2), or hydroxyl moieties at the aroyl/sulfonyl positions to assess effects on serotonin/dopamine transporter binding.

- In Vitro Assays : Radioligand displacement assays (e.g., [³H]paroxetine for serotonin transporters) quantify IC50 values.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to monoamine transporters, validated by mutagenesis studies of key receptor residues .

Q. How can conflicting data on biological activity across studies be resolved?

- Methodological Answer :

- Standardized Protocols : Use identical cell lines (e.g., HEK-293 expressing human transporters) and incubation times (e.g., 60 minutes).

- Orthogonal Validation : Confirm radioligand assay results with functional uptake assays (e.g., fluorescence-based SERT inhibition).

- Meta-Analysis : Aggregate published IC50 values (normalized to control conditions) to identify outliers and consensus trends .

Q. What approaches are used to evaluate metabolic stability and pharmacokinetics in preclinical models?

- Methodological Answer :

- Liver Microsome Assays : Incubate compounds with NADPH-fortified human/rat microsomes; quantify parent compound depletion via LC-MS/MS to calculate intrinsic clearance.

- In Vivo PK Studies : Administer IV/PO doses to rodents; collect plasma samples at timed intervals. Non-compartmental analysis (WinNonlin) derives AUC, t₁/₂, and bioavailability.

- BBB Penetration : Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) predicts brain uptake using a lipid bilayer model .

Q. How do crystallographic studies inform supramolecular interactions and stability?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Hydrogen Bonding : Halogenated derivatives (e.g., 2-chloro, 2-bromo) form C–H⋯O bonds, stabilizing layered sheet structures.

- π-Stacking : Methoxyphenyl groups engage in aromatic interactions (3.8–4.2 Å spacing), influencing solubility and solid-state stability.

- Conformational Flexibility : Chair-to-boat transitions in the piperazine ring correlate with temperature-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.